molecular formula C12H10FN3OS B2955720 4-fluoro-N-(6-(methylthio)pyridazin-3-yl)benzamide CAS No. 1021225-34-2

4-fluoro-N-(6-(methylthio)pyridazin-3-yl)benzamide

Cat. No. B2955720
M. Wt: 263.29
InChI Key: UHSFVUKEGZMGHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

Scientific Research Applications

Microwave Induced Synthesis and Antimicrobial Applications

  • Antimicrobial Analog Synthesis: A study by Desai et al. (2013) explored the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine, which showed promising antimicrobial activities. The synthesis process utilized fluorine atoms in the benzoyl group to enhance antimicrobial efficacy against both bacteria and fungi. The presence of fluorine was essential for enhancing the antimicrobial activity of the final compounds (Desai, Rajpara, & Joshi, 2013).

Structural Characterization and Synthetic Applications

  • Crystal Structure Analysis: Deng et al. (2014) reported on the synthesis and X-ray crystal structure analysis of a closely related compound, providing insights into its molecular packing and hydrogen bonding interactions. This type of research is crucial for understanding the chemical behavior and potential applications of fluorinated benzamides (Deng, Xiao-yan, Peng, Hao, He, Hong-wu, 2014).

Fluorescence and Biological Material Applications

  • Blue Fluorescence from BF2 Complexes: Research by Yamaji et al. (2017) focused on the synthesis of benzamides having pyridine, pyridazine, pyrazine, and pyrimidine rings, which were converted into difluoroboronated complexes emitting blue fluorescence. These findings underscore the potential of fluorinated benzamides in biological and organic material applications due to their luminescence properties (Yamaji, Kato, Tomonari, Mamiya, Goto, Okamoto, Nakamura, & Tani, 2017).

Herbicidal Activity and Protoporphyrinogen Oxidase Inhibition

  • Herbicidal Activity: Wang et al. (2017) synthesized novel pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids showing remarkable activity against protoporphyrinogen oxidase, a key enzyme in plant chlorophyll biosynthesis. This study indicates the potential of fluorinated benzamides in the development of new herbicides with broad-spectrum weed control (Wang, Li, Wen, Ismail, Liu, Niu, Wen, Yang, & Xi, 2017).

Synthesis of Fluorinated Heterocycles

  • Fluorinated Heterocycles for Pharmaceutical and Agrochemical Industries: A study presented by Wu et al. (2017) highlighted the synthesis of various types of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation. This research demonstrates the versatility of fluorinated benzamides in synthesizing compounds critical for pharmaceutical and agrochemical applications (Wu, Zhang, Gao, Qi, Zhou, Ji, Liu, Chen, Li, Li, & Wang, 2017).

Future Directions

The future directions for the research on “4-fluoro-N-(6-(methylthio)pyridazin-3-yl)benzamide” could include further evaluation of its biological activity, optimization of its synthesis, and exploration of its potential applications in various fields. The molecular interactions of similar compounds in docking studies reveal their suitability for further development .

properties

IUPAC Name

4-fluoro-N-(6-methylsulfanylpyridazin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3OS/c1-18-11-7-6-10(15-16-11)14-12(17)8-2-4-9(13)5-3-8/h2-7H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSFVUKEGZMGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(C=C1)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(6-(methylthio)pyridazin-3-yl)benzamide

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